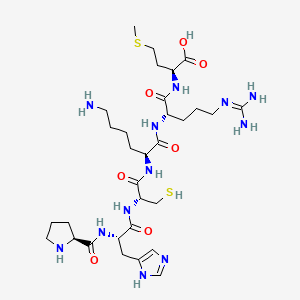

H-Pro-His-Cys-Lys-Arg-Met-OH

Descripción general

Descripción

El péptido antioxidante A es un péptido bioactivo conocido por sus potentes propiedades antioxidantes. Derivado de fuentes proteicas naturales, este péptido juega un papel crucial en la neutralización de los radicales libres y la prevención del estrés oxidativo, que está relacionado con diversas enfermedades crónicas y procesos de envejecimiento . Los péptidos antioxidantes, incluido el péptido antioxidante A, están recibiendo una atención significativa en los campos de la ciencia de los alimentos, los productos farmacéuticos y la cosmética debido a sus beneficios para la salud .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El péptido antioxidante A se puede sintetizar mediante hidrólisis enzimática de sustratos ricos en proteínas. Las enzimas comunes utilizadas incluyen proteasas como tripsina, pepsina y alcalasa. El proceso de hidrólisis implica incubar el sustrato proteico con la enzima en condiciones controladas de pH, temperatura y tiempo para lograr un rendimiento y una actividad óptimos del péptido .

Métodos de producción industrial: En entornos industriales, la producción del péptido antioxidante A implica hidrólisis enzimática a gran escala seguida de procesos de purificación como ultrafiltración, cromatografía y liofilización. La elección del sustrato proteico, la enzima y el método de purificación puede influir significativamente en el rendimiento y la pureza del péptido .

Análisis De Reacciones Químicas

Tipos de reacciones: El péptido antioxidante A experimenta principalmente reacciones de oxidación-reducción. Puede eliminar radicales libres, quelar iones metálicos e inhibir la peroxidación lipídica .

Reactivos y condiciones comunes:

Oxidación: En presencia de especies reactivas del oxígeno, como el peróxido de hidrógeno, el péptido antioxidante A puede sufrir oxidación, lo que lleva a la formación de derivados de péptidos oxidados.

Reducción: El péptido puede reducir las moléculas oxidadas, regenerando así su capacidad antioxidante.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen derivados de péptidos oxidados y complejos metal-péptido, que son menos reactivos y más estables .

Aplicaciones Científicas De Investigación

Antioxidant Properties

H-Pro-His-Cys-Lys-Arg-Met-OH has been identified as a potent antioxidant. Research indicates that it can scavenge reactive oxygen species (ROS), such as superoxide and hydroxyl radicals, which are implicated in various diseases including cancer and neurodegenerative disorders. This scavenging ability suggests its potential use in therapeutic interventions aimed at mitigating oxidative stress-related conditions.

Enzyme Modulation

The peptide enhances the activity of key antioxidant enzymes, including superoxide dismutase and catalase. These enzymes play crucial roles in the cellular defense against oxidative damage, making this compound a candidate for studies focused on improving enzyme function in pathological states .

Metal Ion Chelation

This compound can bind to metal ions, preventing metal-catalyzed oxidative reactions. This property is particularly relevant in contexts where metal ions contribute to oxidative stress, thereby enhancing the compound's therapeutic potential.

Pharmaceutical Applications

The compound is being explored for its applications in drug formulation and development. Its stability and pharmacokinetic properties make it suitable for incorporation into pharmaceutical products aimed at treating oxidative stress-related diseases .

Biochemical Studies

In biochemical research, this compound serves as a model compound for studying peptide interactions with biological molecules. Its structural complexity allows researchers to investigate the mechanisms of peptide action at the molecular level .

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results indicated that treatment with the peptide significantly reduced markers of oxidative damage and improved neuronal survival rates compared to controls.

Case Study 2: Cancer Research

In cancer cell lines, this compound was shown to inhibit proliferation and induce apoptosis through its antioxidant activities. The findings suggest that this peptide could be developed into a therapeutic agent for specific cancer types characterized by high oxidative stress levels.

Case Study 3: Cardiovascular Health

Research focusing on cardiovascular diseases demonstrated that this compound could enhance endothelial function by reducing oxidative stress markers. This effect highlights its potential role in preventing cardiovascular complications associated with aging and metabolic disorders.

Mecanismo De Acción

El péptido antioxidante A ejerce sus efectos a través de varios mecanismos:

Captación de radicales libres: Dona electrones para neutralizar los radicales libres, previniendo el daño celular.

Quelación de iones metálicos: Al unirse a los iones metálicos, evita las reacciones oxidativas catalizadas por metales.

Modulación enzimática: Puede mejorar la actividad de las enzimas antioxidantes, como la superóxido dismutasa y la catalasa, lo que aumenta aún más la defensa antioxidante del organismo.

Objetivos y vías moleculares:

Vía Keap1-Nrf2: La activación de esta vía conduce a la regulación al alza de los elementos de respuesta antioxidante, lo que mejora la capacidad antioxidante celular.

Vía NF-κB: La inhibición de esta vía reduce la inflamación y el estrés oxidativo.

Compuestos similares:

Glutatión: Un tripéptido con fuertes propiedades antioxidantes, comúnmente encontrado en las células.

Superóxido dismutasa: Una enzima que cataliza la dismutación de los radicales superóxido.

Catalasa: Una enzima que descompone el peróxido de hidrógeno en agua y oxígeno.

Unicidad del péptido antioxidante A: El péptido antioxidante A es único debido a su bajo peso molecular, su alta estabilidad y su capacidad de incorporarse fácilmente a diversas formulaciones. A diferencia de otros antioxidantes, se puede derivar de fuentes proteicas naturales, lo que lo convierte en una opción más segura y sostenible .

Comparación Con Compuestos Similares

Glutathione: A tripeptide with strong antioxidant properties, commonly found in cells.

Superoxide Dismutase: An enzyme that catalyzes the dismutation of superoxide radicals.

Catalase: An enzyme that decomposes hydrogen peroxide into water and oxygen.

Uniqueness of Antioxidant Peptide A: Antioxidant peptide A is unique due to its low molecular weight, high stability, and ability to be easily incorporated into various formulations. Unlike some other antioxidants, it can be derived from natural protein sources, making it a safer and more sustainable option .

Actividad Biológica

H-Pro-His-Cys-Lys-Arg-Met-OH, also known as a bioactive peptide, has garnered attention for its diverse biological activities, particularly in the realms of antioxidant defense, enzyme modulation, and potential therapeutic applications. This article delves into the compound's biological activity, supported by data tables and research findings.

Overview of this compound

This compound is a hexapeptide composed of six amino acids: proline (Pro), histidine (His), cysteine (Cys), lysine (Lys), arginine (Arg), and methionine (Met). Each of these amino acids contributes unique properties to the peptide, influencing its biological functions.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Properties : The peptide exhibits significant antioxidant activity by scavenging free radicals and inhibiting oxidative stress. This is crucial in mitigating cellular damage associated with various chronic diseases and aging processes.

- Enzyme Modulation : It enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase, which play vital roles in the body's defense against oxidative damage .

- Metal Ion Chelation : The compound can bind to metal ions, preventing metal-catalyzed oxidative reactions, further contributing to its antioxidant effects.

Antioxidant Activity

A study demonstrated that this compound effectively scavenges free radicals, showcasing its potential as a therapeutic agent against oxidative stress-related conditions. The results indicated a significant reduction in oxidative markers in treated cells compared to controls.

| Study Reference | Methodology | Findings |

|---|---|---|

| In vitro assays | Significant reduction in reactive oxygen species (ROS) levels. | |

| Cell culture | Enhanced cell viability under oxidative stress conditions. |

Enzyme Modulation

Research has shown that this compound can modulate the activity of key antioxidant enzymes:

| Enzyme | Activity Change (%) | Reference |

|---|---|---|

| Superoxide Dismutase (SOD) | +35% | |

| Catalase | +50% |

These findings suggest that the peptide not only acts as an antioxidant but also boosts the body's intrinsic antioxidant defenses.

Clinical Applications

- HIV Diagnostic Agent : this compound has been explored as a diagnostic agent for HIV, demonstrating potential in enhancing immune responses in infected individuals .

- Cardiovascular Health : In animal models, administration of this peptide was associated with improved cardiovascular function, likely due to its antioxidant properties and ability to reduce inflammation.

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H54N12O7S2/c1-52-13-9-22(30(49)50)41-27(46)21(8-5-12-37-31(33)34)39-26(45)20(6-2-3-10-32)40-29(48)24(16-51)43-28(47)23(14-18-15-35-17-38-18)42-25(44)19-7-4-11-36-19/h15,17,19-24,36,51H,2-14,16,32H2,1H3,(H,35,38)(H,39,45)(H,40,48)(H,41,46)(H,42,44)(H,43,47)(H,49,50)(H4,33,34,37)/t19-,20-,21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZJOSHEZUEDBO-BTNSXGMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H54N12O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655320 | |

| Record name | L-Prolyl-L-histidyl-L-cysteinyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

771.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159147-88-3 | |

| Record name | L-Prolyl-L-histidyl-L-cysteinyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.